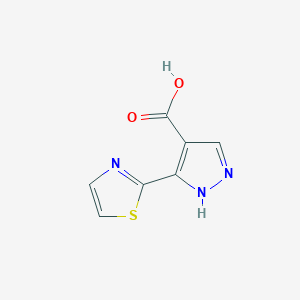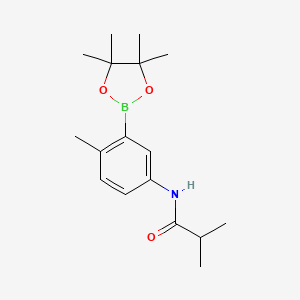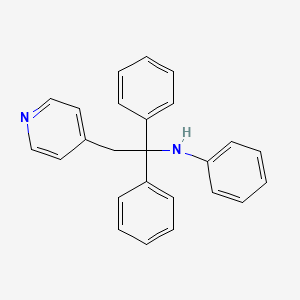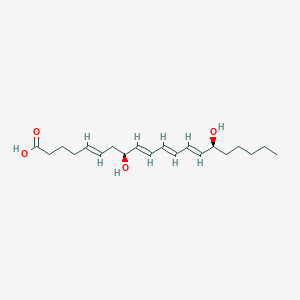![molecular formula C9H9ClN2O3S B15132295 (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is a chemical compound with a complex structure that includes a sulfonylhydrazine group and an acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride typically involves the reaction of 4-methylbenzenesulfonylhydrazine with acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate hydrazone, which is then converted to the final product through chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of acetyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonylhydrazine group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonylhydrazone derivatives, while reactions with alcohols can produce esters.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s derivatives has explored their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Wirkmechanismus
The mechanism of action of (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]acetyl chloride
- (2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetyl chloride
- (2E)-2-[(4-methoxyphenyl)sulfonylhydrazinylidene]acetyl chloride
Uniqueness
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the properties of its derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Eigenschaften
Molekularformel |
C9H9ClN2O3S |
|---|---|
Molekulargewicht |
260.70 g/mol |
IUPAC-Name |
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6+ |
InChI-Schlüssel |
HQXCAVDYGRHYMF-IZZDOVSWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)




![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)

